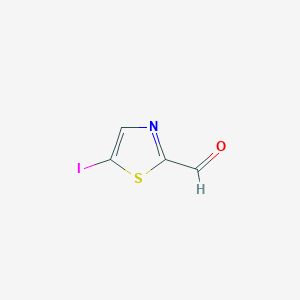

5-Iodothiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Synthesis of Imidazo[1,5-a]N-Heterocycles

A study by Wang et al. (2012) details a method for synthesizing imidazo[1,5-a]N-heterocycles through iodine-mediated decarboxylative cyclization using α-amino acids and N-heterocyclic carbaldehydes (Wang et al., 2012).

2. Sonogashira-Type Reactions

Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. This method was used to synthesize pyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011).

3. Synthesis of Heterocyclic Systems

Gouda et al. (2016) reviewed the preparation and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, an important intermediate in synthesizing various heterocyclic systems (Gouda et al., 2016).

4. Activation of Human Constitutive Androstane Receptor

Maglich et al. (2003) identified a novel human constitutive androstane receptor (CAR) agonist, contributing to our understanding of CAR's role in xenobiotic stress response (Maglich et al., 2003).

5. Synthesis of 1,2,4-Trisubstituted-1H-Imidazole-5-Carbaldehydes

Li et al. (2015) developed a copper-catalyzed synthesis method for 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes (Li et al., 2015).

6. Synthesis of o-Biaryl Carbaldehydes

Motti et al. (2012) demonstrated a Pd/norbornene-catalyzed process for generating o-biaryl carbaldehydes or ketones via a redox reaction (Motti et al., 2012).

7. Synthesis of pH-sensitive Spin Probes

Kirilyuk et al. (2003) discussed the synthesis of pH-sensitive spin probes using 5-alkylamino-4H-imidazole 3-oxides (Kirilyuk et al., 2003).

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to undergo various chemical reactions, contributing to their diverse biological activities .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have diverse biological activities, which are the result of their interaction with various molecular and cellular targets .

Propiedades

IUPAC Name |

5-iodo-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INOS/c5-3-1-6-4(2-7)8-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIRJKYJGSAUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705917.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2705919.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2705922.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)

![(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2705927.png)

![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)